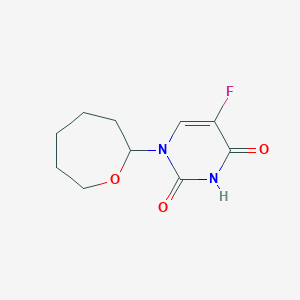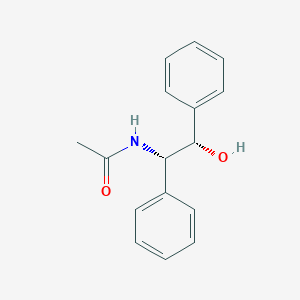
(1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring two phenyl groups and an acetylamino group, makes it an interesting subject for studies in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and acetyl chloride.
Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to carry out the synthesis under controlled conditions.
Automation: Automation of the synthesis process to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylethanol derivatives.
Substitution: Introduction of various functional groups such as halogens or alkyl groups.
Scientific Research Applications
(1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol involves:
Molecular Targets: Interaction with specific molecular targets such as enzymes or receptors.
Pathways: Modulation of biochemical pathways that lead to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenyl-2-(acetylamino)ethanol: The enantiomer of the compound with similar but distinct properties.
1,2-Diphenylethanol: A related compound lacking the acetylamino group.
1,2-Diphenyl-2-aminoethanol: A compound with an amino group instead of the acetylamino group.
Uniqueness
(1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol is unique due to its specific chiral configuration and the presence of both phenyl and acetylamino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
195625-00-4 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12(18)17-15(13-8-4-2-5-9-13)16(19)14-10-6-3-7-11-14/h2-11,15-16,19H,1H3,(H,17,18)/t15-,16-/m0/s1 |
InChI Key |
QPBLBBVSBIWJJZ-HOTGVXAUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)
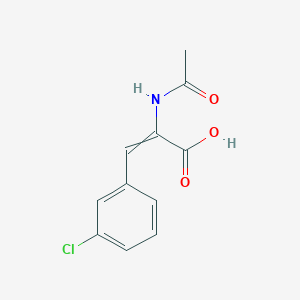
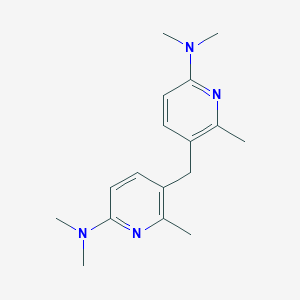
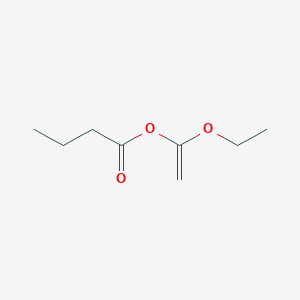
![4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B12575006.png)
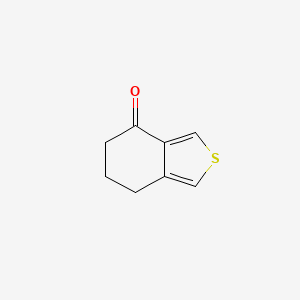
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
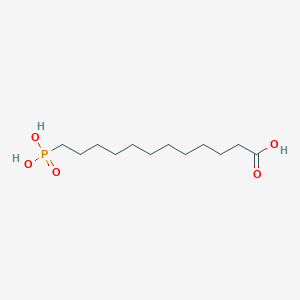
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)


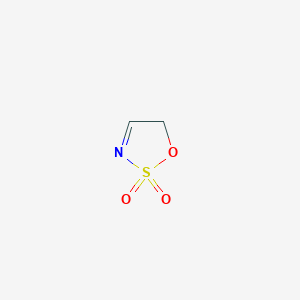
![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
